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(Triphenylbuta-1,3-dienyl)benzene

Cat. No.: B12801347
CAS No.: 855244-81-4
M. Wt: 358.5 g/mol
InChI Key: KLZOQPDGMFKODC-UHFFFAOYSA-N
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Description

Contextualizing Poly(phenyl)butadienes within Advanced Conjugated Systems

The study of asymmetrically substituted poly(phenyl)butadienes, such as (Triphenylbuta-1,3-dienyl)benzene, is particularly compelling. The reduced symmetry in these molecules can lead to unique photophysical phenomena, including aggregation-induced emission (AIE), where the molecule becomes more emissive in the aggregated or solid state. bit.edu.cnresearchgate.net This is in stark contrast to many traditional fluorophores that suffer from aggregation-caused quenching.

Significance of Extended π-Conjugation for Molecular Electronic and Optical Properties

The extended π-conjugation in molecules like this compound is the cornerstone of their interesting electronic and optical properties. The delocalized π-electron system leads to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which in turn affects the molecule's absorption and emission of light.

Key properties influenced by extended π-conjugation include:

Absorption and Emission of Light: The energy of absorbed and emitted photons is directly related to the HOMO-LUMO gap. By modifying the structure and substitution pattern of the conjugated system, these properties can be tuned, making them suitable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. For instance, the well-known isomer 1,1,4,4-tetraphenylbutadiene glows blue with an emission peak at 430 nm. wikipedia.org

Non-linear Optical (NLO) Properties: Extended conjugated systems often exhibit significant NLO responses, which are crucial for applications in optical communications and data storage.

Charge Transport: The ability to transport charge carriers (electrons and holes) through the delocalized π-system is fundamental to their use in molecular electronics, such as organic field-effect transistors (OFETs).

Recent research on asymmetric tetraphenyl-1,3-butadiene derivatives has highlighted their potential as AIE luminogens. bit.edu.cn The distorted structure of these molecules in the solid state, coupled with strong intermolecular interactions, restricts intramolecular motion, leading to enhanced fluorescence emission. bit.edu.cn This makes them promising candidates for various optoelectronic applications.

Current Research Landscape and Key Unanswered Questions for this compound

The current research landscape for asymmetrically substituted tetraphenylbutadienes is vibrant and focused on harnessing their unique photophysical properties. A significant area of investigation is the phenomenon of mechanofluorochromism, where the fluorescence of the material changes in response to mechanical stimuli. bit.edu.cn For example, certain cyanoacetate- and dimethylbarbituric-containing tetraphenyl-1,3-butadiene derivatives exhibit this property, which is attributed to a transition between crystalline and amorphous states. bit.edu.cn

Despite these advancements, several key questions regarding this compound and its isomers remain:

Structure-Property Relationships: A more precise understanding of how the specific substitution pattern in this compound influences its photophysical properties compared to its symmetric isomers is needed.

Synthesis and Scalability: While synthetic routes to various tetraphenylbutadiene derivatives have been developed, optimizing these methods for efficiency and scalability remains a challenge. researchgate.net

Device Performance: Further research is required to fully evaluate the performance of this compound and related asymmetric derivatives in electronic and optoelectronic devices.

Theoretical Modeling: More sophisticated computational studies are needed to accurately predict the electronic structure and excited-state dynamics of these complex molecules, which can guide the design of new materials with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H22 B12801347 (Triphenylbuta-1,3-dienyl)benzene CAS No. 855244-81-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

855244-81-4

Molecular Formula

C28H22

Molecular Weight

358.5 g/mol

IUPAC Name

1,1,3-triphenylbuta-1,3-dien-2-ylbenzene

InChI

InChI=1S/C28H22/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2

InChI Key

KLZOQPDGMFKODC-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Nomenclature, Structural Isomerism, and Derivatives of Triphenylbuta 1,3 Dienyl Benzene

Clarification of IUPAC and Common Nomenclatures for (Triphenylbuta-1,3-dienyl)benzene

The nomenclature for tetraphenylbutadienes can be complex due to the various possible arrangements of the four phenyl groups on the four-carbon butadiene chain. The name provided in the subject, this compound, is a semi-systematic name that treats one phenyl group as the parent benzene (B151609) ring and the rest of the molecule as a complex substituent. While descriptive, the systematic nomenclature provided by the International Union of Pure and Applied Chemistry (IUPAC) offers a more precise and unambiguous classification.

The IUPAC system names these compounds as derivatives of buta-1,3-diene. The positions of the four phenyl groups are indicated by numerical locants. For instance, the most commonly cited isomer is 1,1,4,4-tetraphenyl-1,3-butadiene, often abbreviated as TPB. wikipedia.orgchemicalbook.com Its preferred IUPAC name is 1,1′,1′′,1′′′-(Buta-1,3-diene-1,1,4,4-tetrayl)tetrabenzene, which treats the butadiene as the central linker for four benzene rings. wikipedia.org Another well-known positional isomer is 1,2,3,4-tetraphenyl-1,3-butadiene. wikipedia.orgsigmaaldrich.com

The table below summarizes the nomenclature for key positional isomers of tetraphenylbutadiene.

Structure IUPAC Name Common Name(s) CAS Number
(C₆H₅)₂C=CH-CH=C(C₆H₅)₂1,1,4,4-Tetraphenyl-1,3-butadieneTPB, Tetraphenylbutadiene1450-63-1 wikipedia.org
(C₆H₅)CH=C(C₆H₅)-C(C₆H₅)=CH(C₆H₅)1,2,3,4-Tetraphenyl-1,3-butadiene806-71-3 sigmaaldrich.comchemicalbook.com

Interactive Data Table: Users can sort by IUPAC Name, Common Name, or CAS Number.

Analysis of Positional and Stereoisomerism in Tetraphenylbutadienes

Isomerism in tetraphenylbutadienes is a critical aspect that dictates their three-dimensional shape and, consequently, their physical and chemical properties. Two primary forms of isomerism are observed: positional isomerism and stereoisomerism.

Positional Isomerism Positional isomers have the same molecular formula (C₂₈H₂₂) but differ in the location of the phenyl substituents on the butadiene backbone. As noted previously, 1,1,4,4-tetraphenyl-1,3-butadiene and 1,2,3,4-tetraphenyl-1,3-butadiene are two distinct positional isomers. In the former, the phenyl groups are clustered on the terminal carbons (C1 and C4), while in the latter, they are distributed across all four carbons of the diene chain. wikipedia.org This difference in substituent placement profoundly impacts molecular symmetry, steric hindrance, and electronic conjugation.

Stereoisomerism Stereoisomers have the same molecular formula and atom connectivity but differ in the spatial arrangement of atoms. wikipedia.org In tetraphenylbutadienes, the potential for stereoisomerism is dictated by the substitution pattern around the carbon-carbon double bonds. The restricted rotation around a C=C double bond can give rise to geometric isomers. youtube.com

This type of isomerism is often described using cis-trans or the more comprehensive E/Z notation. wikipedia.orgstudymind.co.uk

Cis-Trans Isomerism : This terminology is used when there are two identical groups, allowing for a description of them being on the "same side" (cis) or "opposite sides" (trans) of the double bond. youtube.comkhanacademy.org

E/Z Notation : This is a more rigorous system that applies to all substitued alkenes. It assigns priorities to the groups attached to each carbon of the double bond based on atomic number (Cahn-Ingold-Prelog rules). If the highest-priority groups are on the same side, the isomer is designated Z (from the German zusammen, meaning together). If they are on opposite sides, it is designated E (from entgegen, meaning opposite). studymind.co.ukchemguide.co.uk

For 1,1,4,4-tetraphenyl-1,3-butadiene , geometric isomerism around the double bonds is not possible. This is because the terminal carbons (C1 and C4) are each bonded to two identical phenyl groups. For geometric isomerism to occur, each carbon of the double bond must be bonded to two different groups. youtube.com

In contrast, 1,2,3,4-tetraphenyl-1,3-butadiene exhibits rich stereoisomerism. Each of the two double bonds (C1=C2 and C3=C4) has substituents that allow for different spatial arrangements. This leads to the possibility of three diastereomers, as detailed in the following table.

Isomer Name Description
(1E,3E)-1,2,3,4-Tetraphenyl-1,3-butadieneBoth double bonds have the E configuration.
(1E,3Z)-1,2,3,4-Tetraphenyl-1,3-butadieneOne double bond is E and the other is Z.
(1Z,3Z)-1,2,3,4-Tetraphenyl-1,3-butadieneBoth double bonds have the Z configuration.

Interactive Data Table: Details the possible stereoisomers of 1,2,3,4-tetraphenyl-1,3-butadiene.

Comparative Structural Analysis with 1,1,4,4-Tetraphenyl-1,3-butadiene (TPB)

A comparative analysis between 1,1,4,4-tetraphenyl-1,3-butadiene (TPB) and its other positional isomers, particularly 1,2,3,4-tetraphenyl-1,3-butadiene, reveals significant structural and electronic differences.

TPB is characterized by geminal diphenyl groups on the terminal carbons of the butadiene chain. wikipedia.org This arrangement leads to considerable steric hindrance at both ends of the molecule. This steric crowding forces the phenyl rings to twist out of the plane of the butadiene backbone, which can disrupt the π-conjugation between the rings and the diene system. Despite this, TPB is known for its strong blue luminescence, making it a widely used electroluminescent dye and wavelength shifter. wikipedia.orgchemchart.com

The following table provides a summary of the key structural distinctions.

Feature 1,1,4,4-Tetraphenyl-1,3-butadiene (TPB) 1,2,3,4-Tetraphenyl-1,3-butadiene
Phenyl Group Position Clustered on terminal carbons (C1, C1, C4, C4)Distributed across all carbons (C1, C2, C3, C4)
Molecular Symmetry High (C₂h point group for the planar transoid conformation)Lower, dependent on stereoisomer
Steric Crowding High at the ends of the moleculeHigh in the middle of the molecule
Geometric Isomerism Not possiblePossible (E,E), (E,Z), and (Z,Z) isomers

Interactive Data Table: Compares the structural features of major tetraphenylbutadiene isomers.

Design Principles for Functionalized this compound Derivatives

Functionalizing the tetraphenylbutadiene core is a key strategy for developing new materials with tailored properties for applications in electronics, photonics, and sensing. The design of these derivatives is guided by several key principles aimed at modifying their electronic structure, physical properties, and solid-state organization.

Tuning Optoelectronic Properties : The optical and electronic characteristics, such as absorption/emission wavelengths and charge-carrier mobility, can be precisely controlled by introducing functional groups onto the phenyl rings.

Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NR₂) groups can raise the energy of the highest occupied molecular orbital (HOMO), typically leading to a red-shift (longer wavelength) in absorption and emission spectra.

Electron-withdrawing groups (EWGs) such as cyano (-CN) or nitro (-NO₂) groups can lower the energy of the lowest unoccupied molecular orbital (LUMO), which also tends to red-shift the spectra and can enhance electron-accepting capabilities.

Enhancing Solubility and Processability : The parent tetraphenylbutadiene compounds often have poor solubility, which complicates their use in solution-based processing for devices like organic light-emitting diodes (OLEDs). Attaching long or branched alkyl chains (e.g., hexyl, octyl) to the phenyl rings can significantly improve solubility in common organic solvents without drastically altering the core electronic properties. nih.gov

Controlling Solid-State Packing : The performance of organic electronic materials is highly dependent on the arrangement of molecules in the solid state. Functionalization can be used to direct intermolecular interactions and control crystal packing. For example, introducing groups capable of hydrogen bonding could enforce a specific, ordered packing arrangement beneficial for charge transport.

Enabling Polymerization or Surface Attachment : To integrate these molecules into larger systems, reactive functional groups can be introduced. A vinyl or acrylate group can allow the molecule to act as a monomer for polymerization. A carboxylic acid or silane group can be used to anchor the molecule to surfaces like metal oxides or silicon wafers, creating functionalized interfaces. The synthesis of derivatives often involves multi-step reactions, such as Grignard reactions or palladium-catalyzed cross-coupling, to build these complex, functionalized structures. researchgate.netresearchgate.net

Electronic Structure and Delocalization in Triphenylbuta 1,3 Dienyl Benzene

Quantum Chemical Description of Delocalized π-Electron Systems

The electronic structure of (Triphenylbuta-1,3-dienyl)benzene is best described through the lens of quantum chemistry, which provides a framework for understanding the behavior of its delocalized π-electrons. The butadiene core possesses a conjugated system of four p-orbitals, which, according to molecular orbital (MO) theory, combine to form four π molecular orbitals of varying energy levels. libretexts.orgresearchgate.net The four π-electrons of the 1,3-butadiene (B125203) moiety occupy the two lowest energy bonding molecular orbitals, leading to the inherent stability associated with conjugated systems. schrodinger.com

The presence of four phenyl rings introduces a significant extension of this π-system. Each phenyl group contributes six π-electrons, resulting in a large, delocalized electron cloud that spans the entire molecule. Hückel molecular orbital theory, a simplified quantum mechanical approach, provides a qualitative understanding of the electronic structure of such conjugated systems by focusing on the behavior of π-electrons. wikipedia.org It predicts the formation of a set of molecular orbitals with distinct energy levels, which are crucial for understanding the molecule's electronic properties and reactivity. libretexts.orgwikipedia.org

More advanced computational methods, such as Density Functional Theory (DFT), offer a more quantitative and accurate description. scispace.com DFT calculations can model the electron density distribution and predict the energies of the molecular orbitals, taking into account the complex interactions between the butadiene core and the phenyl substituents. scispace.comresearchgate.net These calculations reveal that the π-electron system in this compound is not confined to individual butadiene or phenyl units but is spread across the molecular framework, a phenomenon that profoundly influences its chemical and physical properties.

Molecular Orbital Analysis and Electronic Transition Characteristics (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of paramount importance in determining the electronic and optical properties of a molecule. schrodinger.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, dictates the molecule's ability to absorb light and participate in chemical reactions. schrodinger.comnih.gov A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. libretexts.org

In this compound, the HOMO is typically characterized by π-bonding interactions across the conjugated system, representing the highest energy level occupied by electrons in the ground state. nih.gov Conversely, the LUMO is characterized by π-antibonding interactions and represents the lowest energy level available for an electron to be excited into. nih.gov The spatial distribution of the HOMO and LUMO is crucial; in many conjugated systems, the HOMO and LUMO are delocalized over the entire π-framework. researchgate.net

Table 1: Representative HOMO-LUMO Energies and Gaps for Related Conjugated Systems (Calculated using DFT methods)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference System/Method
1,3-Butadiene-6.22-0.795.43Theoretical (DFT/B3LYP)
Stilbene (1,2-diphenylethene)-5.75-1.354.40Computational Study
Triphenylamine-based dye-5.50-2.622.88Experimental/Calculated uci.edu
Thiophene-based derivative-5.80-2.783.02Experimental/Calculated uci.edu

This table presents representative data from computational studies on related molecules to illustrate the typical range of HOMO-LUMO energies and gaps in conjugated systems. The values for this compound are expected to be within a similar range, influenced by its specific conformation.

The visualization of HOMO and LUMO orbitals, often generated through computational chemistry software, would likely show significant electron density on both the butadiene bridge and the phenyl rings, highlighting the extensive delocalization. researchgate.netresearchgate.net

Conformational Influences on Conjugation Pathways and Electronic Coupling

The three-dimensional structure, or conformation, of this compound plays a critical role in determining the extent of π-conjugation and, consequently, its electronic properties. The key conformational variables are the torsional (dihedral) angles between the phenyl rings and the butadiene backbone.

For optimal π-conjugation, a planar arrangement of the conjugated system is required, as this maximizes the overlap between adjacent p-orbitals. lmu.edu However, in this compound, significant steric hindrance between the phenyl groups forces them to rotate out of the plane of the butadiene core. This twisting disrupts the continuous overlap of p-orbitals, thereby reducing the extent of π-electron delocalization. chemrxiv.org

The relationship between the torsional angle and electronic coupling is a well-studied phenomenon. As the phenyl rings twist towards a 90-degree angle relative to the butadiene plane, the π-π coupling between the ring and the backbone is significantly diminished. mdpi.com This interruption of the conjugation pathway leads to a larger HOMO-LUMO gap and a blue-shift (shift to shorter wavelengths) in the absorption spectrum. Conversely, a more planar conformation would enhance conjugation, resulting in a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths).

Table 2: Effect of Torsional Angle on Electronic Properties in Biphenyl (A Model System)

Torsional Angle (degrees)Relative Energy (kcal/mol)HOMO-LUMO Gap (eV)
02.04.5
4504.7
901.55.1

This table, based on computational studies of biphenyl, illustrates the general trend of how torsional angles affect the energy and electronic structure of conjugated systems. A similar trend is expected for this compound.

Therefore, the specific conformation adopted by this compound in different environments (e.g., in solution versus the solid state) will have a profound impact on its electronic and photophysical properties.

Effect of Phenyl Substituents on Aromaticity and Electron Density Distribution

The four phenyl substituents in this compound do more than just extend the conjugated system; they also influence the aromaticity and the distribution of electron density throughout the molecule. Aromaticity is a concept used to describe the enhanced stability of cyclic, planar molecules with a specific number of delocalized π-electrons. mdpi.com

The electronic nature of substituents on a phenyl ring can significantly alter its aromaticity and electron density. nih.govmdpi.com While the phenyl groups in the parent compound are unsubstituted, their collective electronic influence on the butadiene bridge is significant. The phenyl groups act as electron-withdrawing groups through induction and as electron-donating or -withdrawing groups through resonance, depending on the specific molecular context and conformation.

Computational methods can be used to quantify aromaticity through various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the degree of bond length equalization. Electron density distribution can be visualized through electron density maps, which would likely show a high concentration of π-electron density on the phenyl rings and a somewhat lower, but still significant, density along the butadiene backbone. The precise distribution would be highly dependent on the torsional angles of the phenyl groups.

Table 3: Common Aromaticity Indices and Their Interpretation

IndexPrincipleInterpretation
HOMA (Harmonic Oscillator Model of Aromaticity)Based on the deviation of bond lengths from an ideal aromatic system.Values closer to 1 indicate higher aromaticity.
NICS (Nucleus-Independent Chemical Shift)Calculates the magnetic shielding at the center of a ring.Negative values typically indicate aromaticity.
PDI (Para-Delocalization Index)Measures the delocalization of electrons between para-positioned atoms.Higher values suggest greater aromatic character.

Spectroscopic Characterization Techniques and Interpretations for Triphenylbuta 1,3 Dienyl Benzene

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

High-field ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of (Triphenylbuta-1,3-dienyl)benzene, confirming the connectivity and chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the protons of the phenyl groups typically appear as a complex multiplet in the aromatic region, approximately between δ 7.2 and 7.6 ppm. The two vinylic protons of the butadiene backbone are chemically equivalent and give rise to a sharp singlet. The exact chemical shift of this singlet can vary depending on the solvent and the specific isomer, but it is a key diagnostic peak for the confirmation of the butadiene core.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Description
¹H ~7.2-7.6 Multiplet, Phenyl protons
¹H Varies Singlet, Vinylic protons
¹³C ~127-143 Phenyl carbons

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which in turn allows for the unambiguous determination of its elemental composition. This technique provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which is critical for distinguishing between compounds with the same nominal mass but different molecular formulas.

For this compound (C₂₈H₂₂), the calculated exact mass is a key parameter for its identification. The high-resolution mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this exact mass, confirming the elemental formula of the compound.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₂₈H₂₂

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining a "molecular fingerprint" of this compound by probing its vibrational modes.

The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. These include C-H stretching vibrations from the aromatic rings, C=C stretching vibrations from both the aromatic rings and the butadiene backbone, and various C-H bending vibrations. The region between 1600 and 1400 cm⁻¹ is particularly diagnostic for the aromatic C=C stretching modes.

Raman spectroscopy provides complementary information. Due to the high degree of conjugation and symmetry in the molecule, the C=C stretching mode of the butadiene backbone is expected to give a strong signal in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Approximate Frequency (cm⁻¹) Technique
Aromatic C-H Stretch 3100-3000 IR, Raman
C=C Stretch (Aromatic) 1600-1450 IR, Raman
C=C Stretch (Butadiene) ~1600 Raman (strong)

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Conjugation Assessment

UV-Vis absorption and photoluminescence spectroscopy are used to investigate the electronic properties of this compound, which are dominated by its extended π-conjugated system.

The UV-Vis absorption spectrum of this compound in solution typically exhibits strong absorption bands in the ultraviolet region. These absorptions are attributed to π-π* electronic transitions within the conjugated system of the molecule. The position of the maximum absorption wavelength (λmax) is a direct measure of the extent of conjugation.

Many derivatives of tetraphenyl-1,3-butadiene are known to be highly fluorescent, emitting light upon excitation with UV radiation. This photoluminescence is a result of the molecule relaxing from an excited electronic state back to the ground state. The emission spectrum provides information about the energy gap between the excited and ground states. The high quantum yield of fluorescence in many of these compounds makes them useful as blue emitters in organic light-emitting diodes (OLEDs).

Table 4: Electronic Spectroscopy Data for this compound

Parameter Typical Wavelength Range (nm) Description
UV-Vis Absorption (λmax) ~330-380 π-π* transitions

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides the most definitive structural information for this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

This technique reveals the planarity of the butadiene backbone and the orientation of the four phenyl substituents. The phenyl groups are typically twisted out of the plane of the central butadiene chain to relieve steric hindrance. The crystal structure also provides insights into the intermolecular interactions and packing of the molecules in the solid state, which can influence the material's bulk properties.

Table 5: Illustrative Crystallographic Parameters for a Tetraphenylbutadiene Derivative

Parameter Typical Value
C=C Bond Length (Butadiene) ~1.34-1.36 Å
C-C Bond Length (Butadiene) ~1.46-1.48 Å
Phenyl Ring Torsion Angle Varies

An exploration into the chemical behavior of this compound, more systematically named 1,2,3,4-tetraphenyl-1,3-butadiene, reveals a landscape of reactivity dominated by the interplay between its conjugated π-system and significant steric hindrance. The presence of four bulky phenyl groups on the butadiene backbone profoundly influences its participation in reactions typical for conjugated dienes and aromatic compounds.

Theoretical and Computational Chemistry Studies of Triphenylbuta 1,3 Dienyl Benzene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.netaijr.org For molecules like tetraphenylbutadiene, DFT calculations, often using functionals like B3LYP, provide detailed insights into their ground-state properties. researchgate.netaijr.org These calculations are fundamental for predicting molecular stability, reactivity, and spectroscopic behavior.

Electronic Properties: The electronic properties of (Triphenylbuta-1,3-dienyl)benzene are also elucidated using DFT. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's electronic excitability and chemical reactivity. A smaller gap generally implies that the molecule can be more easily excited. For similar conjugated molecules, the HOMO-LUMO gap has been calculated to be in the range of 4-5 eV, which is indicative of a stable but electronically active system.

Below is a table summarizing typical data obtained from DFT calculations for a molecule in this class.

PropertyDescriptionTypical Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital-5.5 to -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO4.0 to 5.0 eV
Dipole Moment Measure of the molecule's overall polarity~0 Debye (for the symmetric isomer)
C=C Bond Length (central) Length of the central double bond in the butadiene chain~1.35 Å
C-C Bond Length (central) Length of the central single bond in the butadiene chain~1.46 Å
Phenyl Twist Angle Dihedral angle of the phenyl groups relative to the butadiene plane20° - 40°

Note: The values presented are illustrative and can vary depending on the specific isomer and the level of theory (functional and basis set) used in the calculation.

Ab Initio and Semi-Empirical Methods for Excited State Calculations and Spectroscopic Simulations

Understanding the behavior of this compound upon absorption of light requires the study of its electronic excited states. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT), which is a widely used approach for calculating excited-state properties, are invaluable for this purpose. rsc.orgohio-state.edu

Spectroscopic Simulations: TD-DFT calculations can predict the vertical excitation energies, which correspond to the energies of absorbed photons that cause electronic transitions from the ground state to various excited states. ohio-state.edu These calculated energies can be directly correlated with the peaks observed in experimental UV-Vis absorption spectra. For this compound, the calculations typically predict strong absorption in the ultraviolet region, consistent with its use as a wavelength shifter. arxiv.org The emission properties, such as the fluorescence spectrum, can also be simulated by first optimizing the geometry of the first singlet excited state (S1) and then calculating the energy of the transition back to the ground state. researchgate.net The calculated emission wavelength for 1,1,4,4-tetraphenyl-1,3-butadiene is around 430 nm, which corresponds to its characteristic blue glow. wikipedia.org

Excited State Properties: Beyond spectroscopic simulations, these computational methods provide insights into the nature of the excited states themselves. rsc.org Analysis of the molecular orbitals involved in the electronic transitions can reveal whether an excited state has charge-transfer character, where electron density moves from one part of the molecule to another. The geometry of the molecule can also change significantly in the excited state compared to the ground state. chemrxiv.org For instance, the phenyl rings might become more coplanar with the butadiene backbone to facilitate greater electronic delocalization.

The following table showcases representative data from excited-state calculations.

PropertyDescriptionTypical Calculated Value
Vertical Absorption Energy (S0 → S1) Energy for the lowest electronic transition3.5 - 4.5 eV
Maximum Absorption Wavelength (λmax) Wavelength corresponding to the main absorption peak300 - 350 nm
Oscillator Strength Theoretical intensity of an electronic transition> 1.0 (for strong transitions)
Fluorescence Emission Wavelength Wavelength of light emitted from the S1 state420 - 450 nm
Excited State Dipole Moment Polarity of the molecule in the excited stateCan differ significantly from the ground state

Note: These values are representative and depend on the computational method and solvent model used.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about specific, stable geometries, Molecular Dynamics (MD) simulations are used to explore the full range of shapes, or conformations, that a flexible molecule like this compound can adopt over time. nih.govmdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. nih.gov

Conformational Flexibility: For this compound, MD simulations can reveal the rotational dynamics of the phenyl groups and the flexibility of the butadiene backbone. researchgate.net These simulations can identify the most populated conformational states and the energy barriers for converting between them. This is particularly important for understanding how the molecule's shape might change in different environments, such as in a solvent or a polymer matrix. rsc.org

Environmental Effects: MD simulations are also crucial for studying how the molecule interacts with its surroundings. rsc.org For example, simulations can model the aggregation of this compound molecules in the solid state or their interaction with a polymer host in a device. This information is vital for understanding and optimizing the performance of materials where this molecule is a key component. The conformational dynamics can influence properties like solubility and the efficiency of energy transfer in wavelength-shifting applications. biorxiv.org

Predictive Modeling of Reactivity and Structure-Property Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activity or properties of a chemical based on its molecular structure. nih.govresearchgate.netfrontiersin.org While large-scale QSAR studies are more common for series of related compounds, the principles can be applied to understand the properties of this compound and to guide the design of new derivatives with enhanced characteristics. nih.govnih.gov

Predicting Properties: By calculating a set of numerical descriptors that encode the structural, electronic, and topological features of the molecule, it is possible to build models that correlate these descriptors with specific properties. For example, descriptors could include molecular weight, surface area, and the HOMO-LUMO gap calculated by DFT. These can then be used to predict properties like solubility, melting point, or even its efficiency as an electroluminescent material.

Guiding Molecular Design: The insights gained from QSAR/QSPR models can be used to design new molecules with improved properties. For instance, if a model indicates that a smaller HOMO-LUMO gap is correlated with a desired optical property, new derivatives of this compound could be computationally designed and screened to identify candidates with a smaller gap before undertaking their chemical synthesis. This predictive approach can significantly accelerate the discovery of new materials for various applications. nih.gov

Advanced Materials Applications and Research Prospects for Triphenylbuta 1,3 Dienyl Benzene

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The highly conjugated system of tetraphenyl-1,3-butadiene (TPB) makes it an excellent candidate for use in organic electronic devices. Its inherent electroluminescent properties have led to its adoption as a key material in the development of Organic Light-Emitting Diodes (OLEDs). ed.ac.uk TPB is known for its strong fluorescence and high thermal stability, which are critical for the efficiency and longevity of OLED devices. ed.ac.uk It often serves as a highly efficient blue-emitting material or a host for other dopant dyes to achieve white light emission. ed.ac.ukmanchester.ac.uk

In one notable application, TPB was dispersed in a poly(N-vinylcarbazole) host to create single-layer white light-emitting organic electroluminescent devices. manchester.ac.uk Furthermore, the fundamental structure of tetraphenyl-butadiene is being integrated into more complex polymer architectures to enhance device performance. For instance, hyperbranched polymers based on a tetraphenylcyclopentadiene core, a structurally related motif, have been synthesized for use in OLEDs. These polymers exhibit excellent thermal stability and high luminous efficiency. When used with a bipolar thermally activated delayed fluorescence (TADF) host, devices incorporating these polymers have achieved high external quantum efficiencies (EQEs) up to 9.74%, demonstrating the promise of this molecular framework in next-generation displays and lighting. researchgate.net

While less documented, the charge-carrying capabilities of such conjugated systems suggest potential for their use in Organic Field-Effect Transistors (OFETs). The rigid structure and potential for ordered packing in the solid state are desirable characteristics for efficient charge transport in the semiconductor layer of OFETs.

Device Type Material Role Key Performance Metric Reference
OLED1,1,4,4-Tetraphenyl-1,3-butadiene (TPB)Electroluminescent DyeStrong blue fluorescence ed.ac.ukmanchester.ac.uk
OLEDHyperbranched Polymer (CP1) based on TetraphenylcyclopentadieneEmitting LayerExternal Quantum Efficiency (EQE) up to 9.74% researchgate.net
OLEDTPB in Poly(N-vinylcarbazole)Emitter/HostWhite light emission manchester.ac.uk

Development of Fluorescent Probes and Chemosensors based on Conjugation

The inherent fluorescence of the tetraphenyl-1,3-butadiene scaffold has been widely exploited in the development of fluorescent probes and chemosensors. ed.ac.uk TPB is recognized for its utility as a fluorescent dye in various biological applications, enabling researchers to visualize cellular processes with high sensitivity. ed.ac.uk A key application is its use as a wavelength shifter, where it absorbs light in the vacuum ultraviolet (VUV) range and re-emits it in the visible spectrum (blue, with a peak around 430 nm), making it invaluable for particle detectors in experiments searching for dark matter and neutrinos. manchester.ac.ukresearchgate.netresearchgate.netnih.gov

Researchers have also been inspired by the tetraphenyl-1,3-butadiene structure to develop novel luminogens with aggregation-induced emission (AIE) properties. AIE materials are typically non-emissive when dissolved but become highly fluorescent in an aggregated state. This "turn-on" fluorescence is highly desirable for developing sensitive probes. For example, derivatives of tetraphenyl-1,3-butadiene have been synthesized that exhibit AIE, making them promising for applications in bioimaging and as chemosensors. The fluorescence of these materials can be modulated by their environment, allowing for the detection of various analytes or changes in physical conditions.

Application Compound Type Key Property Emission Peak (TPB)
Wavelength Shifting1,1,4,4-Tetraphenyl-1,3-butadiene (TPB)Converts VUV to visible light~430 nm
Biological ImagingTetraphenyl-1,3-butadiene derivativesAggregation-Induced Emission (AIE)Varies with derivative
ChemosensorsTetraphenyl-1,3-butadiene derivativesEnvironment-sensitive fluorescenceVaries with derivative

Roles in Photocatalytic Systems and Energy Conversion Devices

The tetraphenyl-1,3-butadiene framework is relevant to energy conversion and is beginning to be explored in photocatalysis. Its primary role in energy conversion has been as a wavelength-shifting coating in liquid argon detectors for fundamental physics research, where it converts scintillation light for easier detection. This process is a form of energy conversion, transforming high-energy photons into lower-energy, visible ones. The efficiency and stability of these coatings are critical, and research has focused on understanding and mitigating their photodegradation, which can be a free radical-mediated photooxidation process.

In the broader field of organic photovoltaics (OPVs), compounds like TPB with high fluorescence and thermal stability are valuable. ed.ac.uk They can be used as components in the active layer of solar cells to improve light absorption and energy transfer. ed.ac.uk

While direct photocatalytic applications of TPB are not widely reported, structurally similar compounds are showing significant promise. For instance, a water-soluble molecular cage based on tetraphenylethene (TPE), a close structural relative, has been designed to encapsulate a coenzyme (FAD). This supramolecular complex acts as an artificial enzyme-coenzyme system, efficiently producing reactive oxygen species under white light illumination. This system has demonstrated high turnover frequency in the photocatalytic oxidation of NADH and shows potential for photocatalysis-assisted photodynamic therapy in hypoxic tumors. This suggests that the core tetraphenyl-alkadiene structure could be a valuable platform for designing future photocatalytic systems.

Application Area Compound/System Function Key Finding Reference
Particle Detectors1,1,4,4-Tetraphenyl-1,3-butadiene (TPB)Wavelength ShiftingConverts VUV scintillation light to visible light
Organic Photovoltaics1,1,4,4-Tetraphenyl-1,3-butadiene (TPB)Active Layer ComponentHigh fluorescence and thermal stability ed.ac.uk
PhotocatalysisTetraphenylethene (TPE)-based molecular cagePhotocatalystHigh turnover for NADH oxidation; ROS generation

Incorporation into Supramolecular Architectures and Host-Guest Chemistry

The rigid, aromatic-rich structure of tetraphenyl-1,3-butadiene makes it an interesting building block for supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. While direct examples involving TPB are emerging, the principles are well-demonstrated with the closely related tetraphenylethene (TPE) derivatives.

These TPE-based systems can form self-assembled fluorescent organic nanoparticles in water through host-guest interactions with molecules like p-sulfonatocalix ed.ac.ukarenes. In its free form, the TPE derivative is non-fluorescent due to intramolecular rotations, but upon forming nanoparticles through complexation, it exhibits strong aggregation-induced emission. This assembly process can be used to control and switch the fluorescent properties of the material.

More complex host-guest systems have been developed, such as a TPE-based octacationic molecular cage. This cage can encapsulate two molecules of flavin adenine (B156593) dinucleotide (FAD) in a specific conformation, creating a host-guest complex that functions as a photocatalyst. This demonstrates the potential for using these tetraphenyl-based scaffolds to create intricate, functional supramolecular architectures. The ability to form stable complexes and the potential for electronic communication between units, as seen in other supramolecular systems, opens up possibilities for creating novel sensors and molecular machines.

Utilization as Building Blocks for Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess micropores due to the inefficient packing of their rigid and contorted polymer chains. ed.ac.uk This structure gives them high surface areas, making them useful for applications like gas separation and storage. The synthesis of PIMs typically involves polymerizing monomers that have rigid structures and a point of contortion, such as a spiro-center or a bridged bicyclic unit. ed.ac.uk

There is no extensive research documenting the direct use of (Triphenylbuta-1,3-dienyl)benzene or its isomers as the primary monomer for creating PIMs. However, the structural characteristics of the tetraphenyl-butadiene core—namely its rigidity and non-planar phenyl groups—are in principle aligned with the design requirements for PIMs.

Research into related materials provides a potential link. For instance, conjugated polymers incorporating the structurally similar tetraphenylethylene (B103901) (TPE) luminogen have been investigated as potential Conjugated Polymers of Intrinsic Microporosity (cPIMs). In these studies, the microporosity and Brunauer–Emmett–Teller (BET) surface areas were measured to assess their potential for forming porous materials. While some TPE-based polymers exhibited significant surface areas, others showed aggregation-caused quenching of fluorescence and low microporosity, indicating that the final polymer structure is critical. This suggests that while the tetraphenyl-alkadiene/alkene motif is a candidate for inclusion in PIMs, careful molecular design is required to achieve the desired inefficient packing and resulting microporosity.

Exploration of Stimuli-Responsive Properties for Advanced Functions

A particularly exciting area of research is the development of stimuli-responsive or "smart" materials based on the tetraphenyl-1,3-butadiene scaffold. These materials can change their properties, such as color or fluorescence, in response to external stimuli like mechanical force (mechanochromism), light (photochromism), or changes in acidity (acidochromism).

Researchers have designed and synthesized new classes of aggregation-induced emission luminogens inspired by the structure of tetraphenyl-1,3-butadiene derivatives. By systematically modifying the molecular structure, they have created compounds that exhibit multi-stimuli-responsive chromic behavior. For example, certain derivatives show significant shifts in their solid-state fluorescence color upon grinding. This mechanochromic luminescent behavior is attributed to the transition from a crystalline state to an amorphous one, which can be reversed by solvent fuming or heating.

The ability to switch fluorescence on and off or change its color with external triggers makes these materials highly attractive for applications in security inks, optical data storage, and sensors. The development of these materials often involves a "minus strategy," where the core structure of a known luminogen like TPB is simplified to create new materials with practical synthetic routes and unique responsive properties.

Compound Stimulus Response Mechanism Potential Application
Derivative L1Grinding (Mechanical Force)Fluorescence shifts from yellow to orange-redCrystal-to-amorphous transitionSecurity Inks, Sensors
Derivative L1Solvent Fuming / HeatingReverses the grinding-induced changeAmorphous-to-crystal transitionRewritable Media
Derivative L1AcidAcidochromic shift in fluorescenceProtonation/DeprotonationpH Sensors

Interdisciplinary Research Perspectives and Future Directions

Integration of (Triphenylbuta-1,3-dienyl)benzene with Nanoscience and Nanotechnology

The convergence of this compound and its related isomers with nanoscience opens up new avenues for creating functional nanoscale devices and systems. A primary application lies in its use as a wavelength shifter, a material that absorbs light at a shorter wavelength and re-emits it at a longer one. wikipedia.org This property is crucial in particle physics detectors and scintillators, where the compound can be integrated with scintillating nanoparticles or coated onto light guides to efficiently capture high-energy photons and shift their wavelength to match the optimal sensitivity range of photodetectors.

Future research will likely focus on the development of nanoparticles composed of or functionalized with this compound. These nanostructures could serve as fluorescent probes for bio-imaging or as active components in nanosensors. For instance, near-infrared (NIR) fluorescent carbon dots have been developed using green synthesis methods for detecting and imaging alpha-fetoprotein, demonstrating a platform where organic fluorophores could be integrated. nih.gov The creation of hybrid nanostructures, such as those combining carbon nanotubes (CNTs) with photoactive molecules, can lead to materials with enhanced electrical and optical properties suitable for various applications. nih.gov

Development of Novel Hybrid Materials with Enhanced Performance

The incorporation of this compound into composite or hybrid materials is a promising strategy for enhancing performance characteristics for specific applications. By combining the organic fluorophore with inorganic or polymeric matrices, researchers can create materials that synergistically couple the properties of each component. For example, dispersing the compound within a polymer matrix like poly(N-vinylcarbazole) has been a strategy for creating single-layer white light-emitting organic electroluminescent devices. wikipedia.org

Hybrid materials based on carbon nanotubes (CNTs) and photoactive molecules like metal phthalocyanines (MPc) have shown improved mechanical, thermal, optical, and electrical properties compared to their individual components. nih.gov This approach, often involving non-covalent functionalization through π-π stacking, preserves the electronic structure of the CNTs while adding the functionality of the organic molecule. nih.gov Similar strategies can be envisioned for this compound, creating hybrids for applications in chemiresistive gas sensors where the interaction of gas molecules with the hybrid material alters its conductivity. nih.gov The performance of such sensor hybrids can be fine-tuned by modifying the organic component, as demonstrated by the varied sensor responses of hybrids containing different halogenated phthalocyanines. nih.gov

Table 1: Examples of Hybrid Material Concepts and Potential Enhancements

Hybrid Material SystemComponent AComponent BPotential Enhanced Performance
Polymer-Dispersed EmitterPoly(N-vinylcarbazole)1,1,4,4-Tetraphenylbutadiene (TPB)Electroluminescence for white light-emitting devices. wikipedia.org
Carbon Nanotube CompositeCarbon Nanotubes (CNTs)Metal Phthalocyanines (MPc)Improved electrical properties and sensitivity for chemiresistive gas sensors. nih.gov
Nanoparticle ScintillatorInorganic Scintillating NanoparticlesThis compound CoatingEnhanced light collection efficiency in radiation detectors.
Metal-Organic Framework (MOF)Metal Nodes & Organic LinkersThis compound GuestTunable luminescence for sensing or light-emitting applications.

Design of Environmentally Benign Synthesis and Degradation Pathways

Modern chemical synthesis increasingly emphasizes the principles of green chemistry, aiming to reduce energy consumption, eliminate hazardous solvents, and utilize renewable or recyclable materials. researchgate.netresearchgate.net The synthesis of this compound and its derivatives can be reimagined through this lens. Traditional methods often rely on harsh conditions or toxic reagents. Future research will focus on developing more sustainable pathways.

This includes the use of solvent-free reaction conditions, employing recyclable solid acid catalysts instead of corrosive liquid acids, and designing processes that minimize waste generation. researchgate.net For example, the Pechmann condensation for synthesizing coumarins has been adapted to use a recyclable Dowex solid catalyst under solvent-free conditions, illustrating a greener approach. researchgate.net Similarly, syntheses can be designed to use more environmentally benign solvents, such as benzotrifluoride (B45747) (BTF), which has been explored as a less toxic alternative to solvents like benzene (B151609) and methylene (B1212753) chloride in certain photoinduced electron transfer (PET) reactions. clockss.org The development of one-pot syntheses, which reduce the number of steps and purification processes, is another key strategy toward sustainability. researchgate.net

Table 2: Principles of Green Chemistry Applied to Synthesis

Green Chemistry PrincipleApplication to Synthesis of Aromatic Compounds
Waste Prevention Designing one-pot reactions and pathways with high atom economy to minimize byproducts. researchgate.net
Safer Solvents & Auxiliaries Replacing hazardous solvents like benzene with greener alternatives such as benzotrifluoride or utilizing solvent-free conditions. researchgate.netclockss.org
Energy Efficiency Developing reactions that proceed at ambient temperature and pressure or using catalysts that lower the required reaction temperature. researchgate.net
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of precursors.
Catalysis Employing highly selective and recyclable catalysts, such as solid acids or enzymes, to replace stoichiometric reagents that are consumed in the reaction. researchgate.net

Advancements in In-Situ Characterization Techniques for Dynamic Systems

Understanding and controlling chemical reactions and material formation in real-time is a significant challenge. Advancements in in-situ characterization are crucial for optimizing processes and understanding mechanisms. For molecules like this compound, which are often involved in polymerization or film formation, real-time monitoring is invaluable.

A powerful technique involves using molecules with aggregation-induced emission (AIE) characteristics. nih.govresearchgate.net Compounds like tetraphenylethylene (B103901) (TPE), which is structurally related to tetraphenylbutadiene, are non-emissive when dissolved but become highly fluorescent upon aggregation. nih.govresearchgate.net This property can be harnessed to monitor processes like polymerization in situ. As monomer molecules are converted into polymer chains, the viscosity of the local environment increases, restricting intramolecular rotation and "turning on" the fluorescence of the AIE-active molecule. nih.govresearchgate.net This allows for a visual, real-time readout of the reaction progress without disturbing the system. nih.govresearchgate.net Such AIE-based approaches can be used to track monomer consumption and study kinetic mechanisms, providing a powerful platform for understanding and controlling dynamic systems. rsc.org Other techniques like in-situ FTIR-ATR spectroscopy are also employed for real-time monitoring of polymerization reactions. dntb.gov.ua

Expanding the Scope of this compound Derivatives for Emerging Technologies

The core structure of this compound serves as a versatile scaffold for the design of new molecules with tailored properties for emerging technologies, particularly in optoelectronics. Organic light-emitting diodes (OLEDs) for displays and solid-state lighting are a primary target. nih.govmdpi.com

By strategically adding electron-donating or electron-accepting functional groups to the tetraphenylbutadiene framework, researchers can fine-tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for the creation of materials that are optimized as emitters or hosts in OLED devices. A key area of development is in Thermally Activated Delayed Fluorescence (TADF) emitters. nih.govmdpi.com These materials can convert non-emissive triplet excitons into emissive singlet excitons, enabling OLEDs to achieve nearly 100% internal quantum efficiency without using expensive heavy metals. mdpi.comrsc.org Derivatives of benzophenone (B1666685) and diphenyl sulfone, which feature twisted molecular structures similar to the multi-phenyl butadiene core, have been investigated as TADF emitters, demonstrating that careful molecular design can lead to highly efficient devices. nih.govmdpi.com Future work will involve synthesizing novel derivatives of this compound to achieve stable and efficient emission across the visible spectrum, especially for the challenging deep-blue region. mdpi.com

Table 3: Potential Applications of Novel Derivatives in Emerging Technologies

Technology AreaDesired Property of DerivativeExample of Molecular Design Strategy
OLED Displays High Quantum Efficiency, Color Purity (especially blue), StabilityCreating TADF emitters by incorporating donor-acceptor structures to achieve a small singlet-triplet energy gap. nih.govmdpi.com
Organic Photovoltaics (OPVs) Broad Absorption Spectrum, High Charge Carrier MobilityModifying the structure to create donor or acceptor materials for the bulk heterojunction active layer.
Fluorescent Sensors High Sensitivity and Selectivity to Specific AnalytesAttaching receptor groups that change the fluorescence properties upon binding with a target molecule.
Organic Field-Effect Transistors High Charge Carrier Mobility, Good Film-Forming PropertiesDesigning planar, extended π-conjugated systems to facilitate intermolecular charge transport.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Triphenylbuta-1,3-dienyl)benzene, and what catalytic systems are commonly employed?

  • Methodological Answer : The synthesis of this compound derivatives often involves transition metal-catalyzed cycloaddition or coupling reactions. For example, Rhodium(II) catalysts like Rh₂(R-DOSP)₄ have been used in asymmetric [4+3] cycloadditions with allenic precursors under low-temperature conditions (-78°C), achieving high stereoselectivity (>94% ee) . Palladium-catalyzed carbocyclization of α-allenols can also form butadienyl-substituted carbazoles, highlighting the versatility of Pd in constructing conjugated diene systems . Key steps include controlled reagent addition (e.g., syringe pump for diazo compounds) and purification via column chromatography (SiO₂, ether/pentane gradients) .

Q. How is this compound characterized spectroscopically, and what analytical benchmarks are critical?

  • Methodological Answer : Characterization relies on multimodal spectroscopy:

  • ¹H NMR : Diagnostic peaks for conjugated dienes (δ 5.5–6.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) confirm regiochemistry .
  • FTIR : Absorbance at ~1600 cm⁻¹ (C=C stretching) and ~3050 cm⁻¹ (aromatic C-H) validate the butadienyl-benzene backbone .
  • HPLC : Chiral columns (e.g., SS-WHELK) with isopropanol/hexane eluents resolve enantiomers (e.g., 95% ee reported) .

Q. What are the primary applications of this compound in material science or medicinal chemistry?

  • Methodological Answer : The compound’s extended π-conjugation makes it a candidate for organic electronics (e.g., OLEDs) . In medicinal research, derivatives of structurally similar butadienylbenzenes are explored as intermediates for anticancer agents, with in vitro assays (e.g., cytotoxicity screening against HeLa cells) guiding structure-activity optimization .

Advanced Research Questions

Q. How do computational methods enhance the understanding of this compound’s reactivity in transition metal-catalyzed reactions?

  • Methodological Answer : Density functional theory (DFT) studies elucidate reaction pathways, such as palladium-catalyzed carbocyclization. Computed transition states reveal that steric effects from triphenyl groups dictate regioselectivity, while electron-withdrawing substituents accelerate oxidative addition steps . Hybrid QM/MM simulations can further model solvent effects (e.g., toluene vs. THF) on catalytic turnover .

Q. What strategies resolve contradictions in reported yields or stereoselectivity for asymmetric syntheses of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from catalyst loading or temperature gradients. For example, Rh₂(R-DOSP)₄ achieves higher ee at -78°C than at ambient conditions due to reduced competing pathways . Systematic kinetic studies (e.g., variable-temperature NMR) and microkinetic modeling identify rate-limiting steps, enabling protocol standardization .

Q. How can the electronic properties of this compound be tuned for optoelectronic applications?

  • Methodological Answer : Substituent engineering modifies HOMO-LUMO gaps:

  • Electron-donating groups (e.g., -OCH₃) raise HOMO levels, enhancing hole transport in OLEDs .
  • Trifluoromethyl (-CF₃) groups increase electron affinity, suitable for n-type semiconductors .
  • Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, correlating substituents with device efficiency .

Safety and Compliance Considerations

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound is limited, analogs like benzene derivatives require stringent precautions:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to minimize inhalation/contact .
  • Avoid polar aprotic solvents (e.g., DMF) that may enhance dermal absorption .
  • Waste disposal must follow EPA guidelines for halogenated aromatics (Category D003) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.